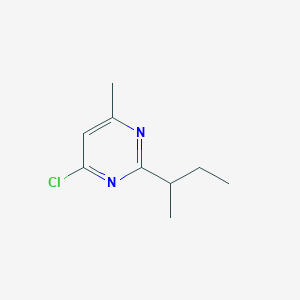

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

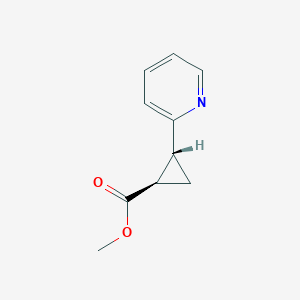

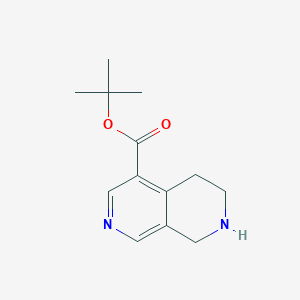

The compound “2-(Butan-2-yl)-4-chloro-6-methylpyrimidine” contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a butan-2-yl group attached to it, which is a four-carbon alkyl group . The compound also has a chlorine atom and a methyl group attached to the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the butan-2-yl, chlorine, and methyl groups attached at the 2, 4, and 6 positions respectively. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image .Scientific Research Applications

Anti-inflammatory Compounds

Research has explored the anti-inflammatory properties of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which includes structures with a small lipophilic group such as methoxyl, methyl, or chloro combined with a butan-2-one side chain. This category includes compounds structurally similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Studies indicate that the introduction of a methyl group on the side chain can be detrimental to activity, suggesting a delicate balance in the molecular structure for optimal anti-inflammatory effects (Goudie et al., 1978).

Antimicrobial Activity

The synthesis of new heterocyclic derivatives containing 1,3-oxazepine and variations of 6-methyl 2-thiouracil, including molecules structurally related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, have been studied for their antimicrobial properties. Some synthesized compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Mohammad, Ahmed, & Mahmoud, 2017).

Toxicity Evaluation

In vitro biological systems, including primary and immortalized cell cultures, have been utilized to evaluate the toxicity of various compounds, such as fungicides, insecticides, and herbicides, which may include structures similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Such studies are crucial for understanding the potential environmental and health impacts of these compounds (Camatini et al., 1996).

Pharmaceutical and Explosive Industries

The compound 4,6-dihydroxy-2-methylpyrimidine, closely related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, has been extensively studied for its applications in the synthesis of high explosives and medicinal products. Research has focused on developing economical processes for producing this compound, which underscores its significance in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Anticancer Research

Studies have been conducted on the synthesis of α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore, related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, for their potential as anticancer agents. These compounds have shown effectiveness in inhibiting the growth of specific cancer cell lines, indicating their potential use in cancer treatment (Reddy et al., 2020).

Mechanism of Action

- Inhibition of neuronal acetylcholine receptors and glutamate receptors (kainate subtype) desensitizes their respective neurons, further contributing to sedation .

- Impact on Bioavailability :

Mode of Action

Pharmacokinetics

properties

IUPAC Name |

2-butan-2-yl-4-chloro-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDBLRZNGKNRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=CC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)